Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a diaminomethylideneamino moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The diaminomethylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate: Utilized in the preparation of azetidine and piperidine carbamates.
Uniqueness
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate is unique due to its diaminomethylideneamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .
Properties
Molecular Formula |
C12H24N4O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)8-15-10(13)14/h9H,4-8H2,1-3H3,(H4,13,14,15) |
InChI Key |
FYLORHGTGQIUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=C(N)N |
Origin of Product |
United States |
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